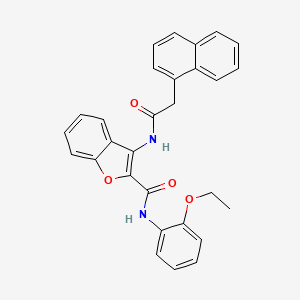

![molecular formula C16H15N3O B2978601 N-(3-(1H-苯并[d]咪唑-2-基)苯基)丙酰胺 CAS No. 477492-93-6](/img/structure/B2978601.png)

N-(3-(1H-苯并[d]咪唑-2-基)苯基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

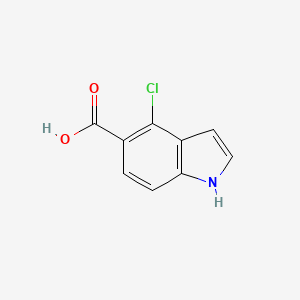

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide , also known as TUBC , is a compound synthesized through a one-pot three-step procedure. It features a benzimidazole thiourea moiety and exhibits intriguing properties related to elastase inhibition, antioxidant activity, and DNA binding ability .

Synthesis Analysis

TUBC is prepared by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) and subsequently adding 4-(1H-benzo[d]imidazol-2-yl)benzenamine. The resulting compound’s structure has been confirmed using spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular formula of TUBC is C21H18N4O2SH2O . Its structure consists of a phenyl group linked to a propionamide moiety via a benzimidazole ring. The benzimidazole core imparts unique properties to TUBC, making it an interesting candidate for further study .

Chemical Reactions Analysis

TUBC’s chemical reactivity involves its interaction with elastase. Docking studies confirm that TUBC binds within the active region of elastase, indicating its potential as an elastase inhibitor. Compared to the reference drug oleanolic acid, TUBC exhibits a low IC50 value, further supporting its efficacy in elastase inhibition. Additionally, TUBC scavenges free radicals (DPPH radicals) with an 80% efficiency, highlighting its antioxidant activity .

科学研究应用

心脏电生理活性

- N-取代咪唑基苯甲酰胺,包括类似于 N-(3-(1H-苯并[d]咪唑-2-基)苯基)丙酰胺的化合物,因其作为 III 类电生理剂的潜力而受到研究。这些化合物在体外显示出与正在进行临床试验的其他选择性 III 类剂相当的效力 (Morgan 等,1990)。

抗精神病潜力

- 一系列 2-苯基-4-(氨基甲基)咪唑,设计为多巴胺 D2 选择性苯甲酰胺抗精神病药的类似物,已被合成和评估。这些研究有助于了解苯甲酰胺衍生物的潜在抗精神病应用,包括与 N-(3-(1H-苯并[d]咪唑-2-基)苯基)丙酰胺结构相关的那些 (Thurkauf 等,1995)。

抗惊厥活性

- 某些与 N-(3-(1H-苯并[d]咪唑-2-基)苯基)丙酰胺相关的 omega-(1H-咪唑-1-基)-N-苯乙酰胺和丙酰胺衍生物已被合成并评估其抗惊厥活性。这些研究突出了这些化合物在治疗癫痫中的治疗潜力 (Soyer 等,2004)。

抗菌和抗增殖特性

- N-(取代苯基)-2/4-(1H-吲哚-3-偶氮)-苯甲酰胺已被合成并筛选其体外抗菌、抗真菌和抗增殖活性。这项研究有助于了解苯甲酰胺衍生物在治疗感染和癌症中的更广泛应用 (Kumar 等,2012)。

血管紧张素 II 受体拮抗作用

- N-(联苯基甲基)咪唑,与苯甲酰胺(如 N-(3-(1H-苯并[d]咪唑-2-基)苯基)丙酰胺)有关,已被制备为非肽血管紧张素 II 受体拮抗剂。已发现这些化合物在口服给药中对降压治疗有效 (Carini 等,1991)。

抗炎和镇痛活性

- 对苯并咪唑/苯并恶唑衍生物的研究显示出在抗炎、镇痛和激酶抑制活性方面有希望的结果。这些发现与与 N-(3-(1H-苯并[d]咪唑-2-基)苯基)丙酰胺结构相关的化合物有关 (Sondhi 等,2006)。

作用机制

Target of Action

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide, also known as N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]propanamide, is a compound that has been found to target the C522 residue of p97 . P97, also known as valosin-containing protein (VCP), is an ATPase associated with diverse cellular activities. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair .

Mode of Action

The compound interacts with its target, the C522 residue of p97, through a covalent bond . This interaction inhibits the ATPase activity of p97, disrupting its normal function . The inhibition of p97 can lead to the accumulation of misfolded proteins in the cell, triggering cellular stress responses and potentially leading to cell death .

Biochemical Pathways

For instance, p97 plays a role in the endoplasmic reticulum-associated degradation (ERAD) pathway, which is responsible for the degradation of misfolded proteins in the endoplasmic reticulum . By inhibiting p97, the compound could disrupt the ERAD pathway, leading to the accumulation of misfolded proteins and cellular stress .

Result of Action

The molecular and cellular effects of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide’s action are largely due to its inhibition of p97. This can lead to the accumulation of misfolded proteins, triggering cellular stress responses . In some cases, this can lead to cell death, making the compound potentially useful for the treatment of diseases characterized by the overactivity or dysregulation of p97 .

属性

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-2-15(20)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)19-16/h3-10H,2H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOAJGDASKXCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2978520.png)

![3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2978524.png)

![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2978526.png)

![N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2978528.png)

![2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide](/img/structure/B2978531.png)

![N'-(3-chloro-4-fluorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2978532.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2978534.png)

![1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2978535.png)

![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2978536.png)